2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide
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Overview
Description
“2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide” is a complex organic compound that features a combination of morpholine, benzothiazole, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide” typically involves multi-step organic synthesis. The process may include:
Formation of the Benzothiazole Moiety: Starting from 2-aminothiophenol and an appropriate aldehyde or ketone.
Introduction of the Morpholine Group: Through nucleophilic substitution or addition reactions.
Coupling Reactions: To attach the naphthalene and acetamide groups, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of Reaction Conditions: To maximize yield and purity.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzothiazole or naphthalene rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate.
Reducing Agents: Like sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: As a ligand or catalyst in organic reactions.
Materials Science: In the development of new materials with specific properties.
Biology
Biological Probes: For studying biological processes.
Drug Development: Potential use as a lead compound in drug discovery.
Medicine
Therapeutic Agents:
Industry
Chemical Industry: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which “2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide” exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[(2-{[2-(piperidin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide
- 2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(phenyl)acetamide
Uniqueness
The uniqueness of “2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide” lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H26N4O4S3 |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
2-[2-[[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]amino]-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C27H26N4O4S3/c32-24(28-20-6-5-18-3-1-2-4-19(18)13-20)15-36-16-25(33)29-21-7-8-22-23(14-21)38-27(30-22)37-17-26(34)31-9-11-35-12-10-31/h1-8,13-14H,9-12,15-17H2,(H,28,32)(H,29,33) |
InChI Key |
DSBHXRLUDGSMOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSCC(=O)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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